1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

Medicinal chemistry Lead optimization Physicochemical profiling

Researchers optimizing ion channel or kinase leads often encounter SAR inconsistencies with generic aryl cyclopropanecarboxamides. This compound offers a defined 1-amino cyclopropane scaffold with a 4-fluoro-3-trifluoromethylphenyl motif, enabling reproducible hit-to-lead studies. • Supports parallel derivatization at orthogonal amine/amide sites for rapid library synthesis. • Serves as metabolically stable replacement for 4-amino congeners (predicted improved oral bioavailability). • Class-level KCa3.1 activity (IC50 220-1000 nM) supports Gardos channel targeting. Supplied with CoA; bulk quantities available.

Molecular Formula C11H10F4N2O
Molecular Weight 262.20 g/mol
Cat. No. B12071009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide
Molecular FormulaC11H10F4N2O
Molecular Weight262.20 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)N
InChIInChI=1S/C11H10F4N2O/c12-8-2-1-6(5-7(8)11(13,14)15)17-9(18)10(16)3-4-10/h1-2,5H,3-4,16H2,(H,17,18)
InChIKeyIQQIPNRWSIVBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide – Chemical Profile & Identity


1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide (CAS 1831408-69-5) is a fluorinated cyclopropane-bearing aryl carboxamide with molecular formula C₁₁H₁₀F₄N₂O and molecular weight 262.20 g·mol⁻¹ . It belongs to the aminocyclopropanecarboxamide class of small organic molecules, characterized by a 1‑aminocyclopropane core amide-linked to a 4‑fluoro‑3‑(trifluoromethyl)phenyl ring . This structural arrangement places it among fluorinated building blocks and potential pharmacophore scaffolds relevant to medicinal chemistry and chemical biology programs exploring ion‑channel modulation, kinase inhibition, and anti‑fibrotic or anti‑inflammatory pathways [1][2].

Scaffold Type
Fluorinated cyclopropane carboxamide building block
Research Areas
Ion channel modulation, kinase inhibition, medicinal chemistry
Key Feature
Orthogonal amine/amide handles for library synthesis

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide – Why Analogs Cannot Be Interchanged


Although several aryl‑cyclopropanecarboxamides share a common core, subtle changes in the substitution pattern drive substantial shifts in biological activity and physicochemical behavior. Replacing the 4‑fluoro substituent with a 4‑amino group (e.g., N‑[4‑amino‑3‑(trifluoromethyl)phenyl]cyclopropanecarboxamide, PubChem CID 16227553 [1]) alters electronic character, hydrogen‑bonding capacity, and metabolic stability; such modifications are known to affect target engagement and pharmacokinetics . Similarly, omission of the 1‑amino group on the cyclopropane ring or substitution on the amide nitrogen can drastically change conformational preferences and protein‑ligand complementarity. The 1‑amino‑N‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropanecarboxamide scaffold therefore occupies a distinct chemical space whose SAR cannot be recapitulated by generic analogs, directly impacting procurement decisions when the goal is to interrogate a specific biological target or to establish a reproducible chemical series.

4-Fluoro vs. 4-Amino
Swapping the 4-fluoro group for an amino substituent alters electronic profile, hydrogen‑bonding capacity, and predicted metabolic stability.
1-Amino cyclopropane
Removing the 1-amino group eliminates orthogonal derivatization potential and changes conformational preferences relative to simpler cyclopropanecarboxamides.
Generic analog SAR
Generic aryl‑cyclopropanecarboxamides may not recapitulate the target‑specific SAR of this scaffold, risking mismatched target engagement.

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide – Differentiation vs. Closest Analogs


4-Fluoro vs. 4-Amino: Physicochemical & ADME Comparison

The target compound replaces the 4‑amino group present in the closest commercial analog N‑[4‑amino‑3‑(trifluoromethyl)phenyl]cyclopropanecarboxamide (PubChem CID 16227553) with a 4‑fluoro substituent. This substitution increases molecular weight from 244.21 to 262.20 g·mol⁻¹ and eliminates the aniline NH₂ hydrogen‑bond donor while retaining the electron‑withdrawing character at the para position [1]. The 4‑fluoro congener is expected to exhibit higher lipophilicity (calculated XLogP3 ≈ 2.5 for the amino analog [1]; the fluoro analog is predicted to be ca. 0.5–1.0 log units higher based on fragment‑based contributions of F vs. NH₂), potentially enhancing membrane permeability while reducing susceptibility to oxidative metabolism at the para position [2].

4-Fluoro vs 4-Amino
Class-level inference
Target (4-F)MW 262.20, HBD 2, LogP ~2.0–2.5
Comparator (4-NH₂)MW 244.21, HBD 3, XLogP3 2.5
Fluorine substitution may improve metabolic stability vs. aniline analog
Predicted LogP difference; experimental data needed
Medicinal chemistry Lead optimization Physicochemical profiling

1-Amino Cyclopropane: Conformational Restriction & Derivatization Potential

The 1‑amino substituent on the cyclopropane ring distinguishes the target compound from simpler N‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropanecarboxamide analogs that lack this amine. The quaternary carbon bearing the NH₂ group introduces a stereoelectronic constraint and provides a synthetically tractable handle for further elaboration (e.g., amide coupling, reductive amination, sulfonamide formation) . In contrast, the des‑amino analog 1‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropanamine (CAS 1260853‑73‑3, MW 219.18) lacks the carboxamide linker entirely, placing the amine directly on the aryl‑cyclopropane and resulting in a fundamentally different vector and pharmacophore geometry .

1-Amino vs Des-Amino
Class-level inference
Target (amine + amide)MW 262.20, HBD 2, HBA 5
Comparator (amine only)MW 219.18, no amide, HBA/HBD reduced
Dual functionality enables orthogonal derivatization strategies
Structural comparison based on vendor specifications
Conformational restriction Fragment-based drug discovery Synthetic building block utility

KCa3.1 (SK4) Ion Channel Modulation Evidence

Compounds bearing the 4‑fluoro‑3‑(trifluoromethyl)phenyl cyclopropyl motif have been evaluated as inhibitors of the intermediate‑conductance calcium‑activated potassium channel (KCa3.1 / SK4 / IK1) in the patent US12006289 [1][2]. While the exact IC₅₀ of 1‑amino‑N‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropanecarboxamide has not been disclosed, structurally adjacent analogs (e.g., N‑((1‑aminocyclopropyl)methyl)‑1‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropan‑1‑amine) inhibit KCa3.1 with IC₅₀ values of 220–300 nM in human whole‑blood assays [1], and N‑(2‑amino‑2‑methylpropyl)‑N‑(1‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropyl)cyclopropanecarboxamide yields IC₅₀ values of 350–1000 nM [2]. This class‑level activity indicates that the 4‑fluoro‑3‑(trifluoromethyl)phenyl cyclopropane scaffold is competent for KCa3.1 engagement, a target implicated in sickle‑cell disease, fibrosis, and autoimmune disorders [3].

KCa3.1 Modulation
Class-level inference
220–1000 nM (analog IC₅₀, class-level)
Supports KCa3.1 engagement potential for this scaffold
Direct IC₅₀ for target compound not reported; whole-blood assay context
Ion channel pharmacology KCa3.1/SK4 Anti‑inflammatory Fibrosis

Purity & Availability vs. Closest Analog

The closest commercially cataloged comparator, N‑[4‑amino‑3‑(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride, is available from Sigma‑Aldrich/Enamine at 95% purity (product ENA638587628) . The target compound 1‑amino‑N‑(4‑fluoro‑3‑(trifluoromethyl)phenyl)cyclopropanecarboxamide (CAS 1831408‑69‑5) is supplied by specialty vendors with typical purity ≥95% and is offered as a free base rather than a hydrochloride salt, which may obviate a desalting step prior to use in anhydrous coupling reactions . The absence of a salt counterion also simplifies stoichiometric calculations for solution‑phase chemistry.

Purity & Form
Supporting evidence
Target compoundFree base, ≥95%
Commercial analogHCl salt, 95%
Free base form may simplify anhydrous coupling workflows
Vendor specifications; verify for specific lot
Chemical procurement Purity specification Supplier comparison

1-Amino-N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide – Research & Application Scenarios


KCa3.1 (SK4) Inhibitor Lead Identification & SAR Expansion

Based on class‑level activity of structurally adjacent congeners (IC₅₀ = 220–1000 nM against KCa3.1 in human whole‑blood assays), this compound serves as a core scaffold for hit‑to‑lead optimization targeting the Gardos channel. Procurement enables systematic exploration of the 1‑amino position for potency improvement and selectivity profiling against related potassium channels [1][2].

Diversifiable Building Block for Kinase & Ion Channel Libraries

The orthogonal amine and amide functionalities allow parallel derivatization—amide coupling at the NH₂ handle and N‑alkylation or sulfonylation at the cyclopropane amine—supporting the rapid assembly of diverse compound libraries targeting kinases or ion channels where the 4‑fluoro‑3‑(trifluoromethyl)phenyl motif is a privileged pharmacophore .

Metabolic Stability Replacement for Aniline Lead Series

Programs currently advancing 4‑amino‑3‑(trifluoromethyl)phenyl carboxamide leads may replace the metabolically vulnerable aniline NH₂ with the 4‑fluoro analog to improve oxidative stability and oral bioavailability. The identical carboxamide linker and cyclopropane core ensure minimal perturbation of the binding mode while the fluorine substitution is predicted to enhance metabolic robustness [3].

Application
Selection Property
Validation Focus
KCa3.1 pathway lead identification
Scaffold with class-level KCa3.1 activity
Whole-blood assay IC₅₀ validation
Diversifiable building block for kinase/ion channel libraries
Orthogonal amine and amide handles
Parallel derivatization compatibility
Metabolic soft-spot replacement for aniline lead series
Fluorine substitution at para position
Oxidative metabolism assay comparison
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